molecular formula C21H32O4 B011469 3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one CAS No. 103873-57-0

3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one

Cat. No. B011469
M. Wt: 348.5 g/mol
InChI Key: SVUAWISCDNAMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one, also known as rosmarinic acid, is a naturally occurring phenolic compound found in various plants. It is commonly used in traditional medicine due to its potential health benefits. In recent years, rosmarinic acid has gained attention from the scientific community for its various biological activities and potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Phytotoxic Activities

Compounds similar to 3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one, specifically cyclohexenone derivatives, have been isolated from fungi and demonstrated antimicrobial and phytotoxic activities. For example, certain cyclohexenone derivatives exhibited inhibitory effects against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, as well as phytotoxic activity against lettuce (Shiono et al., 2005).

Structural Studies and Synthesis

Structural analysis and synthesis of related compounds have been a focus in research. For instance, studies have been conducted on the synthesis of complex structures like dammar-24-ene-3β,20-diol monohydrate, involving cyclohexenone rings (Safariari et al., 2012). Additionally, research on microbial hydroxylation of cyclohexenyl benzoxazoles highlights the synthesis of chiral allylic alcohols and ketones, which are structurally similar to the compound (Raadt et al., 2001).

Importance in Medicinal Chemistry

Derivatives of cyclohexenone have shown significance in medicinal chemistry. Studies on compounds with similar functional groups have revealed their potential in treating conditions like Parkinson's disease (Ardashov et al., 2013). This emphasizes the relevance of exploring the therapeutic applications of such compounds.

Chemical Reactions and Transformations

Research has also delved into the chemical reactions and transformations of cyclohexenone derivatives. These studies provide insights into the behavior of such compounds under various chemical conditions, which is crucial for their potential application in different fields (Pattenden & Storer, 1974).

properties

CAS RN

103873-57-0

Product Name

3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

3,4-dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C21H32O4/c1-13(2)6-5-7-14(3)15-10-11-21(4,25)17(15)12-16-18(22)8-9-19(23)20(16)24/h6,10,14,17,19,23-25H,5,7-9,11-12H2,1-4H3

InChI Key

SVUAWISCDNAMSM-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)C1=CCC(C1CC2=C(C(CCC2=O)O)O)(C)O

Canonical SMILES

CC(CCC=C(C)C)C1=CCC(C1CC2=C(C(CCC2=O)O)O)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one
Reactant of Route 2
3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one
Reactant of Route 3
3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one
Reactant of Route 4
3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one
Reactant of Route 6
3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one

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